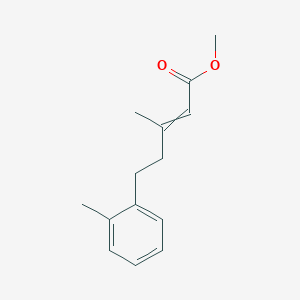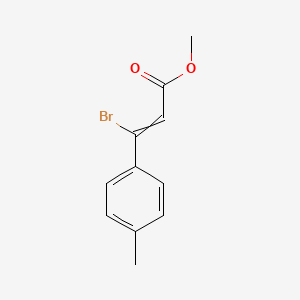
Methyl 3-bromo-3-(4-methylphenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-bromo-3-(4-methylphenyl)prop-2-enoate is an organic compound with the molecular formula C11H11BrO2 It is a derivative of cinnamic acid, where the phenyl ring is substituted with a bromine atom and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-3-(4-methylphenyl)prop-2-enoate can be synthesized through the bromination of methyl 3-(4-methylphenyl)prop-2-enoate. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and products efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-bromo-3-(4-methylphenyl)prop-2-enoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The double bond in the compound can participate in addition reactions with various electrophiles and nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Addition: Reagents such as hydrogen bromide or borane in tetrahydrofuran.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with sodium azide would yield the corresponding azide derivative, while reduction with sodium borohydride would yield the corresponding alcohol.
Aplicaciones Científicas De Investigación
Methyl 3-bromo-3-(4-methylphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 3-bromo-3-(4-methylphenyl)prop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the double bond in the compound are key reactive sites that participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(4-methylphenyl)prop-2-enoate: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Methyl 3-bromo-3-(4-methoxyphenyl)prop-2-enoate: Contains a methoxy group instead of a methyl group, which can influence its reactivity and applications.
Methyl 3-bromo-3-(4-chlorophenyl)prop-2-enoate:
Uniqueness
Methyl 3-bromo-3-(4-methylphenyl)prop-2-enoate is unique due to the presence of both a bromine atom and a methyl group on the phenyl ring
Propiedades
Número CAS |
832734-32-4 |
|---|---|
Fórmula molecular |
C11H11BrO2 |
Peso molecular |
255.11 g/mol |
Nombre IUPAC |
methyl 3-bromo-3-(4-methylphenyl)prop-2-enoate |
InChI |
InChI=1S/C11H11BrO2/c1-8-3-5-9(6-4-8)10(12)7-11(13)14-2/h3-7H,1-2H3 |
Clave InChI |
YEZACNFERFKBHQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=CC(=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({2-[(3-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14205227.png)
![2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol](/img/structure/B14205231.png)
![N-([1,1'-Biphenyl]-3-yl)-2-bromoacetamide](/img/structure/B14205233.png)
![2-({9-[(Prop-2-yn-1-yl)oxy]nonyl}oxy)oxane](/img/structure/B14205234.png)


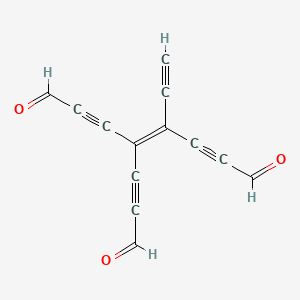
![N-[(6S)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine](/img/structure/B14205274.png)
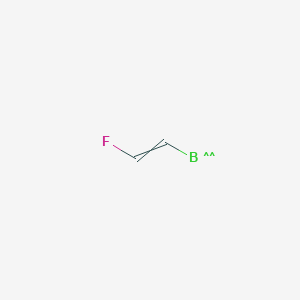
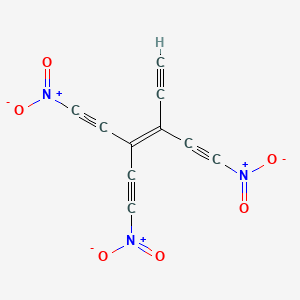
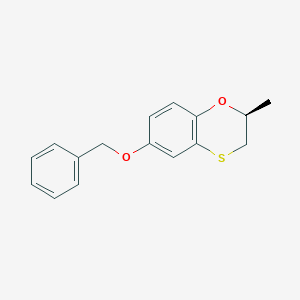
![N-[1-(2-methylphenyl)ethyl]aniline](/img/structure/B14205309.png)
